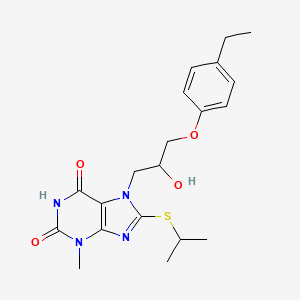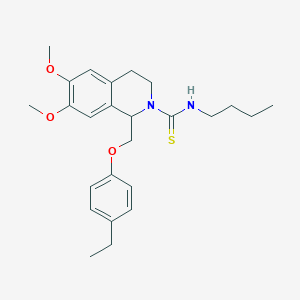
N-butyl-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C25H34N2O3S and its molecular weight is 442.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer and Topoisomerase I Inhibition
Research on related compounds has highlighted their potential in cancer treatment, particularly through the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription. For instance, studies on indenoisoquinolines, a related class of compounds, have shown significant cytotoxicity in human cancer cell cultures and activity against topoisomerase 1 (Strumberg et al., 1999)1. Another study identified 11H-Isoquino[4,3-c]cinnolin-12-ones as novel agents with potent topoisomerase I-targeting activity, exhibiting both cytotoxicity and the ability to inhibit tumor growth in vivo (Ruchelman et al., 2004)2.
Cellular Proliferation Imaging
Compounds within this class have been explored for their application in imaging cellular proliferation in tumors using PET scans. The study by Dehdashti et al. (2013) on 18F-ISO-1, a derivative for PET imaging, demonstrated a significant correlation between tumor uptake and cellular proliferation markers, suggesting its utility in evaluating solid tumors' proliferative status3.
Synthesis and Chemical Application
The compound class has seen extensive investigation for its synthetic utility and potential chemical applications. For example, concise synthesis methods have been developed for 1,2-dihydroisoquinolines and 1H-isochromenes, showcasing the versatility and potential application of these compounds in various chemical syntheses (Obika et al., 2007)4.
Anticonvulsant Evaluation
Derivatives of this chemical class have been evaluated for their anticonvulsant effects, indicating potential applications in treating epilepsy. Novel carbothioamide derivatives were synthesized and showed promising anticonvulsant activities in experimental models of epilepsy (Malik et al., 2013)5.
These studies underscore the broad research interest in compounds structurally related to N-butyl-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide, highlighting their potential applications in cancer treatment, imaging, chemical synthesis, and neurological disorder treatment.
Eigenschaften
IUPAC Name |
N-butyl-1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O3S/c1-5-7-13-26-25(31)27-14-12-19-15-23(28-3)24(29-4)16-21(19)22(27)17-30-20-10-8-18(6-2)9-11-20/h8-11,15-16,22H,5-7,12-14,17H2,1-4H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGWFLUQTHDZIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)CC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
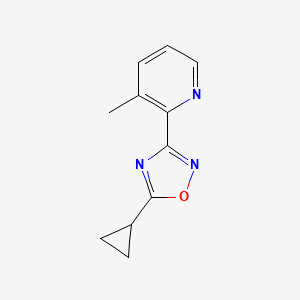
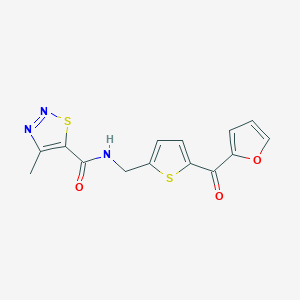
![N-(2,4-difluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2454404.png)
![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2454406.png)
![3-(3-chloro-4-fluorophenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride](/img/structure/B2454410.png)
![4-[2-(2,5-Dimethylphenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2454411.png)
![2-[(2-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2454412.png)
![2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide](/img/structure/B2454413.png)
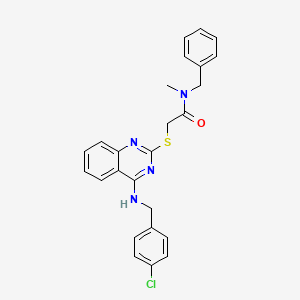
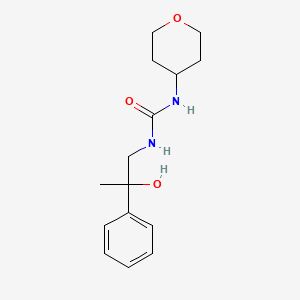
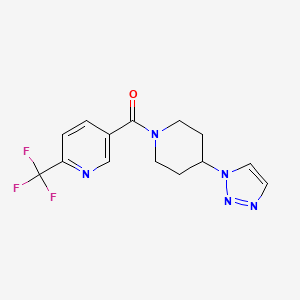
![7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B2454424.png)
